2-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2,4-dimethyl-1,3-dioxolane
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Overview
Description
2-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2,4-dimethyl-1,3-dioxolane is a member of the class of dioxolanes. It is a broad-spectrum fungicide with novel broad-range activity, commonly used as a spray or seed treatment. This compound is moderately toxic to humans, mammals, birds, and most aquatic organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2,4-dimethyl-1,3-dioxolane involves several steps:
Epoxidation Reaction: This can be performed using sulfur ylide and 4-phenoxybenzaldehyde to obtain 2-(4-phenoxyphenyl)oxirane.
Reduction and Cyclization: Reducing 2-halo-1-(4-phenoxyphenyl)ethanone with sodium borohydride, followed by cyclization in the presence of sodium hydroxide.
Oxidation: Oxidizing 4-phenoxystyrene using hydrogen peroxide or KHSO5 to obtain the desired compound.
Industrial Production Methods
The industrial production of this compound typically involves the same synthetic routes but optimized for large-scale production. The methods are designed to be efficient, with high raw material conversion rates and product selectivity, while minimizing harm to human health and the environment .
Chemical Reactions Analysis
Types of Reactions
2-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2,4-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: This reaction can be performed using common oxidizing agents like hydrogen peroxide.
Reduction: Sodium borohydride is commonly used for the reduction of intermediate compounds.
Substitution: The compound can undergo substitution reactions, particularly involving the phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, KHSO5.
Reducing Agents: Sodium borohydride.
Cyclization Agents: Sodium hydroxide.
Major Products
The major products formed from these reactions include various intermediates and the final fungicidal compound, this compound .
Scientific Research Applications
2-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2,4-dimethyl-1,3-dioxolane is widely used in scientific research due to its fungicidal properties. Its applications include:
Mechanism of Action
The compound exerts its effects by inhibiting sterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi. This inhibition disrupts the fungal cell membrane, leading to cell death . The molecular targets include the enzyme sterol 14α-demethylase, and the pathways involved are those related to ergosterol biosynthesis .
Comparison with Similar Compounds
Similar Compounds
Difenoconazole: A similar fungicide with a broad spectrum of activity.
Propiconazole: Another triazole fungicide with similar applications.
Tebuconazole: Known for its effectiveness against a wide range of fungal diseases.
Uniqueness
2-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2,4-dimethyl-1,3-dioxolane is unique due to its specific molecular structure, which provides a broad range of fungicidal activity and moderate toxicity, making it suitable for various agricultural applications .
Properties
IUPAC Name |
2-[2-chloro-4-(4-chlorophenoxy)phenyl]-2,4-dimethyl-1,3-dioxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2O3/c1-11-10-20-17(2,22-11)15-8-7-14(9-16(15)19)21-13-5-3-12(18)4-6-13/h3-9,11H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSNWZDROXZXPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(O1)(C)C2=C(C=C(C=C2)OC3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30707732 |
Source
|
Record name | 2-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2,4-dimethyl-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30707732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
441347-97-3 |
Source
|
Record name | 2-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2,4-dimethyl-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30707732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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